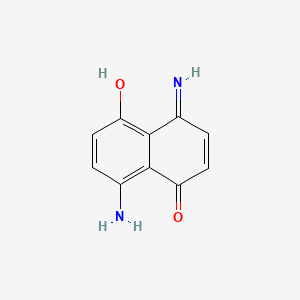

4,8-Diaminonaphthalene-1,5-dione

Description

Contextual Significance of Naphthalene-1,5-dione Derivatives in Organic Chemistry

Naphthalene-1,5-dione and its derivatives are a class of organic compounds that feature a naphthalene (B1677914) core with two ketone functional groups at the 1 and 5 positions. This structural motif is significant for several reasons. The quinone-like structure imparts these molecules with redox activity, making them relevant in the study of electron transfer processes. Furthermore, the extended π-system of the naphthalene core, combined with the carbonyl groups, provides a scaffold for the development of dyes and pigments. The introduction of various substituents onto the naphthalene ring allows for the fine-tuning of their electronic and optical properties, leading to a wide range of potential applications in materials science and medicinal chemistry.

Historical Perspective on Diaminoquinones and Related Chromophoric Systems

The history of diaminoquinones is intrinsically linked to the development of synthetic dyes in the 19th century. Following William Henry Perkin's accidental discovery of mauveine in 1856, a new era of chemical industry focused on the synthesis of vibrant and stable colorants from coal tar derivatives was born. sciencehistory.orgfsw.ccchemistryviews.org Quinones, and particularly amino-substituted quinones, were found to be excellent chromophores—the part of a molecule responsible for its color. wikipedia.org The presence of amino groups, acting as auxochromes, intensifies and shifts the color of the quinone system. This led to the development of a vast array of dyes with a wide spectrum of colors and properties. The study of these chromophoric systems has been fundamental to understanding the relationship between molecular structure and light absorption.

Fundamental Research Questions Pertaining to the Chemical Behavior and Potential of 4,8-Diaminonaphthalene-1,5-dione

Despite the long history of quinone dyes, specific research into this compound is still developing. Several fundamental questions drive the current inquiry into this compound. A primary area of investigation is the elucidation of its precise three-dimensional structure and the influence of the amino groups on the planarity and electronic distribution of the naphthalene-1,5-dione core. Understanding its reactivity, particularly towards electrophiles and nucleophiles, is crucial for its application in synthesis. Furthermore, a detailed characterization of its photophysical properties, such as its absorption and emission spectra, is essential for its potential use in optical materials and as a chromophore. The potential for this molecule to engage in intermolecular interactions, such as hydrogen bonding, and its self-assembly properties are also key areas of research.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, with objectives spanning from fundamental understanding to potential applications. Key objectives include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a primary goal. nih.govnih.gov This includes thorough characterization using modern spectroscopic and analytical techniques to establish a definitive structural and property profile.

Physicochemical Properties: A detailed investigation of its physical and chemical properties, including solubility, thermal stability, and electrochemical behavior, is necessary to understand its behavior in different environments.

Computational Modeling: Utilizing computational chemistry to model the electronic structure, spectroscopic properties, and reactivity of the molecule can provide valuable insights that complement experimental findings.

Materials Science Applications: Exploring the potential of this compound as a building block for functional materials, such as dichroic dyes for liquid crystal displays and organic semiconductors, is a significant area of applied research. researchgate.netgoogleapis.comgoogle.comgoogle.comgoogle.comgoogle.compatentbuddy.com

Data for this compound and Related Compounds

Below are interactive data tables summarizing known properties of this compound and its precursors.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 4,8-diamino-1,5-naphthoquinone | PubChem |

| CAS Number | 6259-68-3 | PubChem |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem |

| Molecular Weight | 188.18 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Topological Polar Surface Area | 87.2 Ų | PubChem |

Table 2: Properties of Precursor 1,8-Diaminonaphthalene (B57835)

| Property | Value | Source |

| CAS Number | 479-27-6 | Wikipedia |

| Molecular Formula | C₁₀H₁₀N₂ | Wikipedia |

| Molar Mass | 158.20 g/mol | Wikipedia |

| Appearance | Colorless solid, darkens in air | Wikipedia |

| Melting Point | 63-65 °C | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6259-68-3 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

8-amino-5-hydroxy-4-iminonaphthalen-1-one |

InChI |

InChI=1S/C10H8N2O2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4,11,14H,12H2 |

InChI Key |

DQRBQYWUILSPIG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=N)C=CC(=O)C2=C1N)O |

Canonical SMILES |

C1=CC(=C2C(=N)C=CC(=O)C2=C1N)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 4,8 Diaminonaphthalene 1,5 Dione

Retrosynthetic Analysis and Key Precursor Chemistry for 4,8-Diaminonaphthalene-1,5-dione Synthesis

A retrosynthetic analysis of this compound reveals that the core structure can be disconnected to key precursor molecules. The primary disconnection points are the carbon-nitrogen bonds of the amino groups and the carbon-oxygen bonds of the dione (B5365651) functionality. This analysis suggests that a substituted naphthalene (B1677914) core is a logical starting point.

The most common and strategically important precursor for the synthesis of this compound is 1,5-dinitronaphthalene (B40199) . This precursor already contains the naphthalene backbone and nitrogen functionalities at the desired 1 and 5 positions. The subsequent chemical transformations would then focus on the reduction of the nitro groups to amino groups and the introduction of the dione functionality. Another key precursor is 1,5-diaminonaphthalene , which can be obtained from the reduction of 1,5-dinitronaphthalene. wikipedia.org Starting from 1,5-diaminonaphthalene simplifies the synthesis by eliminating the need for the reduction step.

Classical Synthetic Approaches to this compound

The traditional methods for synthesizing this compound heavily rely on multi-step sequences involving aromatic precursors and various functional group interconversions.

Multi-Step Synthesis from Aromatic Precursors

A prevalent pathway commences with the nitration of 1-nitronaphthalene (B515781) to yield a mixture of dinitronaphthalene isomers, from which 1,5-dinitronaphthalene is isolated. wikipedia.orgwikipedia.org This is followed by the reduction of the nitro groups to form 1,5-diaminonaphthalene. wikipedia.orgwikipedia.org This reduction can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or electrochemical reduction. researchgate.netgoogle.comgoogle.com

The subsequent steps involve the introduction of the dione functionality. This can be accomplished through oxidation reactions. The specific conditions and oxidizing agents used are critical to selectively oxidize the desired positions on the naphthalene ring without affecting the amino groups.

Functional Group Interconversions Leading to the this compound Core

Functional group interconversions are central to the synthesis of this compound. The key transformations include:

Nitration: The introduction of nitro groups onto the naphthalene ring is a fundamental step. The nitration of 1-nitronaphthalene is a standard method to produce 1,5-dinitronaphthalene. wikipedia.orgwikipedia.org

Reduction of Nitro Groups: The conversion of nitro groups to primary amino groups is a critical step. Catalytic hydrogenation is a widely used and efficient method. google.comgoogle.com A patent describes a method for preparing 1,5-diaminonaphthalene by catalytic hydrogenation of 1,5-dinitronaphthalene using a 5% Pd/C catalyst in the presence of metal ion additives. google.com The reaction is carried out at a pressure of 0.1-1.5 MPa and a temperature of 80-120°C. google.com Another patented method involves the hydrogenation of a mixture of dinitronaphthalenes in the presence of a palladium catalyst to produce a mixture of diaminonaphthalenes. google.com Electrochemical reduction also presents a viable alternative for this transformation. researchgate.net

Oxidation: The formation of the 1,5-dione requires the oxidation of the naphthalene ring. The choice of oxidizing agent and reaction conditions is crucial to achieve the desired product with high selectivity and yield.

Emerging and Sustainable Synthetic Methodologies

In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for the synthesis of this compound.

Catalytic Strategies for this compound Formation

Modern synthetic chemistry is increasingly focused on the use of catalytic methods to improve efficiency and reduce waste. While specific palladium-catalyzed cross-coupling reactions for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of such reactions could be applied. For instance, catalytic amination reactions on a dihydroxynaphthalene precursor could be a potential route.

The synthesis of related diaminonaphthalene compounds often employs catalytic hydrogenation. For example, the synthesis of 1,5-diaminonaphthalene from 1,5-dinitronaphthalene is frequently achieved using a Pd/C catalyst. google.com Research has also explored the use of nickel catalysts supported on carbon nanotubes for the hydrogenation of 1,5-dinitronaphthalene, achieving high conversion and selectivity under mild conditions. researchgate.net

Chemical Reactivity and Derivatization Strategies for 4,8 Diaminonaphthalene 1,5 Dione

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 4,8-Diaminonaphthalene-1,5-dione

The naphthalene (B1677914) nucleus of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr): The amino groups are strong activating groups and ortho-, para-directing, while the carbonyl groups are deactivating and meta-directing. semanticscholar.org In this compound, the amino groups at positions 4 and 8 will strongly activate the aromatic rings towards electrophilic attack. The likely positions for substitution would be ortho and para to the amino groups. For the amino group at position 4, the ortho positions are 3 and 5 (position 5 is a carbonyl carbon), and the para position is 8 (already substituted with an amino group). For the amino group at position 8, the ortho positions are 7 and 1 (position 1 is a carbonyl carbon), and the para position is 4 (already substituted with an amino group). Therefore, electrophilic substitution is most likely to occur at positions 3 and 7. Reactions such as nitration and halogenation would be expected to proceed at these positions, although the strong activating nature of the amino groups might lead to polysubstitution or oxidation under harsh reaction conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and thus not prone to nucleophilic attack unless activated by strong electron-withdrawing groups. nii.ac.jpnih.gov The dione (B5365651) functionality in this compound makes the naphthalene ring more electron-deficient and thus more susceptible to nucleophilic attack compared to unsubstituted naphthalene. Nucleophilic aromatic substitution is most likely to occur at positions activated by the carbonyl groups and bearing a suitable leaving group. For instance, if a halogen were introduced at the 2, 3, 6, or 7 positions, it could potentially be displaced by a nucleophile. The presence of the electron-donating amino groups would, however, counteract the effect of the carbonyl groups to some extent, making SNAr reactions less favorable than in naphthoquinones without such donating groups. nih.gov

Reactions Involving the Amino and Carbonyl Functionalities of this compound

The amino and carbonyl groups are the primary sites for derivatization, offering a plethora of synthetic possibilities.

Amine-Based Derivatization (e.g., Acylation, Alkylation, Condensation, Schiff Base Formation)

The primary amino groups at positions 4 and 8 are nucleophilic and can readily undergo a variety of transformations.

Acylation: The amino groups can be acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is generally straightforward and can be used to introduce a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule. For instance, the acylation of related aminonaphthoquinones has been reported to proceed smoothly. rsc.org

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides or other alkylating agents. researchgate.net This can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. The resulting N-alkylated derivatives often exhibit different solubility and electronic properties compared to the parent diamine. nih.gov

Condensation and Schiff Base Formation: The primary amino groups of this compound can condense with aldehydes and ketones to form Schiff bases (imines). nih.govnih.govnih.govmdpi.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov Schiff bases are versatile intermediates and can participate in various further reactions, including cycloadditions and reductions. The formation of Schiff bases from related diaminonaphthalenes and aminonaphthoquinones is well-documented. nih.govresearchgate.net

| Reagent | Product Type | General Reaction Conditions | Reference |

| Acid Chloride/Anhydride | Amide | Base catalyst (e.g., pyridine) | rsc.org |

| Alkyl Halide | N-Alkyl Amine | Base (e.g., K2CO3), solvent (e.g., DMF) | researchgate.netnih.gov |

| Aldehyde/Ketone | Schiff Base (Imine) | Acid catalyst (e.g., acetic acid), reflux | nih.govnih.govmdpi.com |

Carbonyl-Based Derivatization (e.g., Reduction, Oxime Formation)

The carbonyl groups at positions 1 and 5 are electrophilic and can be targeted for various transformations.

Reduction: The carbonyl groups can be reduced to the corresponding hydroxyl groups to form a dihydroxydiaminonaphthalene derivative. Common reducing agents for quinones include sodium borohydride (B1222165) and sodium dithionite. The reduction is a key step in the redox cycling of quinones. acs.org

Oxime Formation: The carbonyl groups can react with hydroxylamine (B1172632) to form oximes. This reaction is analogous to the formation of imines from primary amines. The resulting oximes can exist as E/Z isomers and can be further transformed, for example, through the Beckmann rearrangement to yield lactams. semanticscholar.org The formation of oximes from related naphthoquinones has been reported. nii.ac.jp

| Reagent | Product Type | General Reaction Conditions | Reference |

| Sodium Borohydride | Dihydroxy-diaminonaphthalene | Alcoholic solvent | acs.org |

| Hydroxylamine | Dioxime | Mildly acidic or basic conditions | nii.ac.jp |

Redox Chemistry of this compound and its Derivatives

The quinone moiety in this compound is redox-active, meaning it can undergo reversible reduction and oxidation processes. This property is central to the chemical and biological activity of many quinones. acs.org

The reduction of the dione can proceed in two one-electron steps, forming a semiquinone radical anion intermediate and then a hydroquinone (B1673460) dianion, or in a single two-electron step. nih.gov The redox potential of the quinone is influenced by the nature of the substituents on the naphthalene ring. The electron-donating amino groups at the 4 and 8 positions are expected to lower the reduction potential of the 1,5-dione, making it easier to reduce compared to unsubstituted 1,5-naphthoquinone.

The redox behavior of aminonaphthoquinones has been studied using techniques like cyclic voltammetry. These studies have shown that the introduction of amino groups significantly affects the redox potentials. rsc.orgnih.gov The redox properties of this compound and its derivatives are crucial for their potential applications in areas such as electrochemistry, catalysis, and materials science.

Cycloaddition and Polymerization Reactions Involving this compound

The diene and dienophilic character of the naphthalene dione system, along with the reactive amino groups, allows for participation in cycloaddition and polymerization reactions.

Cycloaddition Reactions: The naphthoquinone moiety can act as a dienophile in Diels-Alder reactions. nih.gov The presence of both electron-donating and electron-withdrawing groups on the naphthalene ring can influence the regioselectivity and stereoselectivity of these [4+2] cycloaddition reactions. Furthermore, the amino groups can be derivatized to introduce diene functionalities, which can then undergo intramolecular or intermolecular cycloadditions.

Polymerization Reactions: The diamino functionality of this compound makes it a suitable monomer for the synthesis of polymers. For instance, oxidative polymerization of diaminonaphthalenes can lead to the formation of conjugated polymers with interesting electronic and optical properties. The dione functionality could also potentially be involved in polymerization reactions, for example, through condensation with other bifunctional monomers. The resulting polymers could have applications in materials science, such as in the development of conductive materials or pigments.

Chemo- and Regioselective Transformations of the this compound Scaffold

The presence of multiple reactive sites in this compound raises the challenge of achieving selective transformations.

Chemoselectivity: The differential reactivity of the amino and carbonyl groups allows for chemoselective reactions. For example, under mild conditions, it is possible to selectively derivatize the more nucleophilic amino groups while leaving the carbonyl groups intact. Conversely, specific reagents can be chosen to target the carbonyl groups without affecting the amino groups. For instance, acylation with an acid chloride would preferentially occur at the amino groups.

Regioselectivity: Regioselective functionalization of the naphthalene ring is a significant synthetic challenge. As discussed in section 3.1, electrophilic substitution is predicted to occur at the 3 and 7 positions due to the directing effect of the amino groups. The regioselectivity of nucleophilic substitution would depend on the position of a leaving group and the electronic influence of both the amino and carbonyl substituents. Recent advances in directed C-H functionalization could offer new strategies for the regioselective derivatization of the naphthalene core of this molecule. nih.gov The synthesis of specific isomers of substituted 5,8-diamino-1,4-naphthoquinones has been reported, highlighting that regiocontrol is achievable. rsc.org

| Reaction Type | Expected Major Product(s) | Influencing Factors |

| Electrophilic Aromatic Substitution | 3- and 7-substituted derivatives | Activating effect of amino groups |

| Nucleophilic Acylation | 4,8-Diacylamino derivative | Higher nucleophilicity of amino groups |

| Condensation with Aldehydes | 4,8-Di-imine (Schiff base) | Reactivity of primary amines |

Advanced Structural Elucidation and Electronic Structure Analysis of 4,8 Diaminonaphthalene 1,5 Dione

Mass Spectrometry:The final section was to focus on the use of mass spectrometry to confirm the molecular formula of 4,8-Diaminonaphthalene-1,5-dione and to analyze its fragmentation pathways. This analysis provides valuable information about the compound's stability and the strength of its chemical bonds by observing how the molecule breaks apart under specific conditions. As with the other analytical techniques, no specific mass spectrometry data for this compound could be retrieved.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the experimental mass, which can be compared against the theoretical mass calculated from its molecular formula, C₁₀H₈N₂O₂.

The monoisotopic mass of a molecule is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in the molecule. Publicly available chemical databases provide the computed monoisotopic mass for this compound as 188.058577502 Da. nih.gov This value serves as a benchmark for experimental verification. Any deviation between the measured exact mass and the calculated value is typically within a few parts per million (ppm), confirming the compound's elemental formula and providing a high degree of confidence in its identity.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | nih.gov |

| Computed Monoisotopic Mass | 188.058577502 Da | nih.gov |

| Molecular Weight | 188.18 g/mol | nih.gov |

This table presents computed data for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule or molecular ion of this compound ([M+H]⁺ or M⁺˙) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a molecular fingerprint, offering clues about the connectivity of atoms and the presence of specific functional groups.

Table 2: Potential Fragmentation Patterns in Tandem Mass Spectrometry of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

This table is a template for potential fragmentation data. Specific experimental data for this compound was not found in the performed searches.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, as different types of bonds vibrate at characteristic frequencies.

For this compound, the IR and Raman spectra would be expected to show distinct peaks corresponding to its key structural features:

N-H stretching: The amino groups (-NH₂) would exhibit characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C=O stretching: The ketone groups (C=O) would produce a strong absorption band, usually in the region of 1650-1700 cm⁻¹, potentially influenced by conjugation with the aromatic ring.

C=C stretching: The aromatic naphthalene (B1677914) ring would display several bands in the 1400-1600 cm⁻¹ region.

C-N stretching: The carbon-nitrogen bonds of the amino groups would also have characteristic vibrations.

The complementary nature of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes. While a published, dedicated vibrational spectrum for this compound was not located, the expected frequencies can be predicted based on established correlation tables for its functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Amino) | 3300 - 3500 | IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C=O Stretch (Ketone) | 1650 - 1700 | IR (Strong) |

| C=C Stretch (Aromatic) | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR, Raman |

This table presents typical frequency ranges for the functional groups present in the molecule. Specific experimental data for this compound was not found in the performed searches.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophoric System Characterization

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule, particularly its chromophoric system. The extended π-conjugated system of the naphthalene core, substituted with both electron-donating amino groups and electron-withdrawing keto groups, is expected to give rise to strong absorptions in the UV-Vis region.

The UV-Vis spectrum would likely show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment. The presence of the amino and ketone groups on the naphthalene ring system suggests the possibility of intramolecular charge transfer (ICT) character, which could result in a bathochromic (red) shift of the absorption bands to longer wavelengths.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds are fluorescent, and the emission spectrum can provide further information about the electronic properties of the excited state. The fluorescence properties, including the excitation and emission wavelengths and quantum yield, would be characteristic of the specific electronic structure of this compound.

Table 4: Electronic Spectroscopy Data for this compound

| Parameter | Wavelength (nm) | Solvent |

| UV-Vis Absorption (λmax) | Data not available | Data not available |

| Fluorescence Emission (λem) | Data not available | Data not available |

This table is a template for electronic spectroscopy data. Specific experimental data for this compound was not found in the performed searches.

Computational and Theoretical Investigations of 4,8 Diaminonaphthalene 1,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,8-Diaminonaphthalene-1,5-dione, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in determining its optimized molecular geometry and electronic properties. nih.govresearchgate.netnih.gov These calculations provide a foundational understanding of the molecule's stability and reactivity.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is typically localized over the electron-donating amino groups and the naphthalene (B1677914) ring system, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is concentrated on the electron-withdrawing quinone carbonyl groups, marking them as the likely sites for nucleophilic attack. Theoretical calculations for related naphthoquinone derivatives show that the introduction of substituents can significantly tune the HOMO-LUMO gap. mdpi.com For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap and increased reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Naphthoquinone Derivative (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 3.7 |

Note: This table is illustrative, based on typical values for similar compounds, to demonstrate the concept.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment. MD simulations for systems involving related naphthoquinone mdpi.com or diaminonaphthalene structures are performed using force fields like AMBER or GROMACS to model the interatomic forces.

These simulations can reveal how this compound behaves in different solvents or in the solid state. For example, MD can be used to study the stability of intermolecular hydrogen bonds that may form between the amino groups of one molecule and the carbonyl groups of another, which would be crucial for understanding its crystal packing and aggregation behavior. Conformational analysis through MD can also identify the most stable spatial arrangements of the amino groups with respect to the naphthalene plane.

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, theoretical studies can be conducted to explore its reactivity, for example, in electropolymerization or in condensation reactions. A study on the electrochemical oxidation of 1,5-diaminonaphthalene proposed a mechanism involving a Michael addition reaction. researchgate.net Similar computational approaches could be used for this compound.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. This allows researchers to determine the activation energy barriers for each step, identify the rate-determining step, and predict the most likely reaction pathway. Such studies are invaluable for optimizing reaction conditions and designing new synthetic routes involving this compound.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra for structure validation.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of this compound. mdpi.com These calculations can identify the specific electronic transitions (e.g., n→π* or π→π*) responsible for the observed absorption bands. For related 5,8-diamino-1,4-naphthoquinones, the presence of amino groups leads to a significant bathochromic (red) shift in the absorption spectrum. nii.ac.jp

Infrared (IR) and Raman Spectra: DFT calculations can also compute the vibrational frequencies of the molecule. These theoretical frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For instance, the characteristic stretching frequencies of the C=O and N-H bonds can be precisely identified.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3430 |

| C=O Stretch | 1680 | 1665 |

| C=C Aromatic Stretch | 1600 | 1590 |

Note: This table is for illustrative purposes. Actual values would require specific experimental and computational studies.

Quantitative Structure-Activity Relationships (QSAR) for its Derivatives (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. While often used for biological activity, QSAR can also be applied to predict non-biological properties such as solubility, photostability, or material properties (e.g., conductivity in polymers).

For derivatives of this compound, a QSAR study would involve:

Synthesizing or computationally designing a series of derivatives with varied substituents.

Calculating a range of molecular descriptors (e.g., electronic, steric, and topological) for each derivative.

Measuring the property of interest experimentally.

Developing a mathematical equation that correlates the descriptors with the measured property.

Such models could be used, for example, to predict the color of new dyes based on this scaffold or to design new semiconducting polymers with optimized electronic properties based on related naphthalene bis(diaminodicarboxyl)amide building blocks. researchgate.net

Applications of 4,8 Diaminonaphthalene 1,5 Dione in Advanced Materials and Enabling Technologies

Role as a Precursor in Polymer Synthesis and Advanced Macromolecular Architectures

The bifunctionality of 4,8-Diaminonaphthalene-1,5-dione, stemming from its two amino groups, suggests its potential as a monomer for step-growth polymerization. However, detailed studies focusing on its use as a primary building block for high-performance polymers are limited in publicly available literature.

Polyamides and Polyimides Derived from this compound

While the diamino-functionality of the molecule makes it a theoretical candidate for the synthesis of polyamides and polyimides, extensive research dedicated to this application is not prominent. However, its relevance in polymer systems is suggested by its inclusion in materials for advanced optical displays. For instance, in patents describing encapsulation structures for Organic Light Emitting Diode (OLED) displays, "4,8- diamino-1 ,5- naphthoquinone dyes" are listed as suitable anisotropically absorbing materials alongside polymers like polyimides. google.comgoogle.com This suggests a potential use case where the dye is incorporated into a polyimide matrix to achieve specific antireflection properties, although this does not explicitly define it as a monomer for the polyimide synthesis itself. google.comgoogle.com

Conjugated Polymers for Organic Electronic Devices

The extended π-system of the naphthalene (B1677914) core in this compound makes it an interesting candidate for materials used in organic electronics. Conjugated polymers are essential for devices like OLEDs and organic photovoltaics. The inclusion of "4,8- diamino-1 ,5- naphthoquinone dyes" in material sets for OLED display technologies points to its utility in this field. google.comgoogle.com The compound's structure could be integrated into a polymer backbone to tune the electronic and optical properties of the resulting material, though specific examples of homopolymers or copolymers derived directly from it are not extensively documented in the searched literature.

Utilization as a Core Chromophore in Functional Dyes and Pigments

The most well-documented application of this compound is in the synthesis of functional dyes. lookchem.com Its inherent structure, which includes electron-donating amino groups and electron-withdrawing keto groups on a naphthalene system, forms a classic donor-acceptor chromophore, which is the basis for its color.

Structure-Color Relationships in this compound Systems

The color of dyes derived from this compound is intrinsically linked to its molecular structure. The core 1,5-naphthoquinone unit is the fundamental chromophore, and its properties are modulated by the 4,8-diamino substituents. Chemical modification of these amino groups provides a straightforward method to alter the electronic structure of the molecule and, consequently, its light-absorbing properties and color.

A clear example is the synthesis of dichroic dyes for liquid crystal displays (LCDs). In one documented synthesis, 4,8-diamino-1,5-naphthoquinone is reacted with 4-(trans-4-propylcyclohexyl)aniline. This reaction, detailed in the table below, results in a new dye molecule with an extended conjugation system, yielding a specific color and dichroic properties suitable for use in guest-host LCDs.

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

| 4,8-diamino-1,5-naphthoquinone | 4-(trans-4-propylcyclohexyl)aniline | 90% Acetic Acid | Stirred at 90°C for 6 hours | Dichroic Dye (Structure 255) |

| Data from a study on dichroic dyes for liquid crystal displays. |

This synthesis demonstrates a direct structure-property relationship: by reacting the primary amino groups of the core molecule, a larger, more complex chromophoric system is created with tailored light-absorbing characteristics. The compound is also known by the synonym 5-Amino-8-hydroxy-1,4-naphthoquinon-1-imine and is used to produce dyes such as Sulfonine Grey G. easechem.com

Photophysical Applications (e.g., light harvesting, optical recording)

The primary photophysical application found for this compound derivatives is in the field of optical displays. As mentioned, dyes derived from this compound are suitable for creating antireflection properties in OLED encapsulation structures. google.comgoogle.com In this context, the dye functions as an anisotropically absorbing material. google.com This means it absorbs light differently depending on the orientation of the light's polarization, a key principle in polarizers and LCD technology. The use in dichroic dyes for LCDs is another significant photophysical application, where the orientation of the dye molecules by the liquid crystal host allows for the modulation of light transmission. google.com

Applications in Coordination Chemistry and as Ligands for Metal Complexes

The presence of nitrogen and oxygen atoms in this compound suggests its potential to act as a chelating ligand for metal ions. The amino and keto groups could theoretically coordinate with various metal centers to form stable complexes. However, based on a review of the available scientific literature, there is no significant body of research detailing the synthesis, characterization, or application of metal complexes derived from this compound as a primary ligand. Its potential in coordination chemistry remains a largely unexplored area.

Design of Metal-Organic Frameworks (MOFs) Incorporating this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The modular nature of MOFs allows for the tuning of their structure and function, making them promising for applications in gas storage, separation, and catalysis.

A thorough review of available scientific literature did not yield specific examples or design studies of Metal-Organic Frameworks that incorporate this compound as an organic linker. While the synthesis and applications of MOFs are a burgeoning field of research, the use of this particular diamino-naphthoquinone derivative as a building block is not documented in the searched scientific papers. Research in this area tends to focus on more commonly used linkers, such as carboxylates and azoles.

Catalytic Activity of this compound-Metal Complexes

The catalytic potential of metal complexes is often harnessed in industrial and chemical synthesis. While direct studies on the catalytic activity of metal complexes formed specifically with this compound are not found in the searched literature, research on a structurally related isomer provides some insight into the potential of this class of compounds.

A study detailed the immobilization of copper(II) on magnetic nanoparticles coated with 1,8-diaminonaphthalene (B57835) (DAN) , a different isomer of the target compound. This nanocatalyst, CoFe₂O₄-DAN-Cu(II), demonstrated high efficiency in several catalytic reactions. It was successfully used for the oxidation of sulfides to sulfoxides and the oxidative coupling of thiols to disulfides using hydrogen peroxide as an oxidant. Furthermore, the catalyst facilitated the one-pot synthesis of symmetrical sulfides from aryl halides and thiourea. The catalyst's key advantages included high yields (up to 99% for sulfoxides), selectivity, and ease of separation from the reaction mixture using an external magnet, allowing for its reuse over several cycles.

Table 1: Catalytic Performance of a Related 1,8-Diaminonaphthalene-Based Nanocatalyst

| Reaction Type | Product | Yield |

|---|---|---|

| Oxidation of Sulfides | Sulfoxides | ~99% |

| Oxidative Coupling of Thiols | Disulfides | ~96% |

| One-pot Sulfide Synthesis | Symmetrical Sulfides | ~95% |

Note: The data in this table pertains to a catalyst made with 1,8-diaminonaphthalene, an isomer of this compound.

This research highlights the potential of diaminonaphthalene ligands in developing robust and recyclable heterogeneous catalysts. However, it is crucial to note that the electronic and coordinating properties of this compound would differ from the 1,8-isomer due to the presence and position of the dione (B5365651) functional groups, necessitating specific studies to evaluate its catalytic capabilities.

Design and Development of Chemosensors and Optical Probes for Non-Biological Targets

Chemosensors are molecules designed to bind to a specific analyte, resulting in a measurable signal, such as a change in color or fluorescence. The naphthoquinone scaffold is a known component in the design of such sensors due to its electrochemical and photophysical properties.

pH and Redox Sensing Mechanisms

The redox-active nature of the quinone moiety is fundamental to its function in many biological and chemical systems. Quinones can undergo reversible reduction to form semiquinone radicals or hydroquinones, often in a pH-dependent manner. This intrinsic property makes them potential candidates for pH and redox sensors.

While the redox behavior of various naphthoquinones has been studied, specific investigations into the pH and redox sensing mechanisms of this compound are not present in the searched literature. It can be hypothesized that the compound would exhibit pH-dependent redox potentials due to the protonation/deprotonation of the amino groups, which would in turn affect the electron-accepting properties of the quinone system. However, without dedicated electrochemical or spectroscopic studies, the specific mechanisms and sensing capabilities remain speculative.

Advanced Analytical Methodologies for the Detection and Quantification of 4,8 Diaminonaphthalene 1,5 Dione

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in determining the purity of 4,8-diaminonaphthalene-1,5-dione and analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Several suppliers of related diaminonaphthalene compounds specify HPLC as the method for assaying purity, often achieving ≥99.0% for matrix substances used in advanced applications like MALDI-MS. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfishersci.com For instance, a technical grade of 1,8-diaminonaphthalene (B57835) is assayed at ≥95.0% by HPLC. sigmaaldrich.com The selection of the stationary phase, mobile phase composition, and detector are critical parameters that are optimized to achieve efficient separation from impurities and related substances. A common setup might involve a reverse-phase C18 column with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile, coupled with a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance.

Gas Chromatography (GC) is another powerful separation technique, more suited for volatile and thermally stable compounds. While direct analysis of this compound by GC might be challenging due to its relatively low volatility and potential for thermal degradation, derivatization can be employed to increase its volatility and thermal stability. For related compounds like 1,8-diaminonaphthalene, GC has been used to monitor reaction progress, with specific column types and temperature programs developed for effective separation. orgsyn.org For example, a TC-1 column with a temperature gradient from 100 °C to 250 °C has been utilized. orgsyn.org The purity of 1,8-diaminonaphthalene has also been determined by GC to be ≥98.0%. avantorsciences.com

Table 1: Chromatographic Conditions for Analysis of Related Diaminonaphthalenes

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Analyte | 1,5-Diaminonaphthalene | 1,8-Diaminonaphthalene |

| Purity Assay | ≥99.0% sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfishersci.com | ≥98.0% avantorsciences.com |

| Column | Typically reverse-phase (e.g., C18) | TC-1, 30 m x 0.25 mm, film 0.25 μm orgsyn.org |

| Mobile/Carrier Gas | Water/Acetonitrile or Methanol mixtures | Helium or Nitrogen |

| Detector | UV-Vis | Flame Ionization Detector (FID) orgsyn.org |

| Temperature | Ambient | Oven program: 100°C to 250°C at 20°C/min, hold for 10 min orgsyn.org |

| Application | Purity assessment of non-volatile compounds | Reaction monitoring, purity of volatile compounds |

Electrochemical Methods for Detection and Redox Potential Determination

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and characterization of electroactive compounds like this compound. The presence of amino and quinone functional groups imparts distinct redox properties to the molecule, making it amenable to techniques such as cyclic voltammetry and amperometry.

The redox potential of this compound can be determined using cyclic voltammetry. This technique provides information about the oxidation and reduction processes of the compound, which is directly related to its molecular structure and electronic properties. The position of the amino groups on the naphthalene (B1677914) ring significantly influences the electronic distribution and, consequently, the redox behavior. For the related compound 1,5-diaminonaphthalene, the amino groups enhance the negative potentials in the π regions of the aromatic system. nih.gov

Spectrophotometric and Fluorometric Methods for Trace Analysis in Non-Biological Matrices

Spectrophotometric and fluorometric methods are widely used for the quantification of analytes at trace levels due to their high sensitivity and selectivity.

UV-Visible Spectrophotometry can be utilized for the quantification of this compound by measuring its absorbance at a specific wavelength. The compound is expected to exhibit strong absorption in the UV-Vis region due to its extended aromatic system and the presence of chromophoric groups.

Fluorometric methods offer even higher sensitivity for certain compounds. The fluorescence properties of diaminonaphthalenes can be tuned by chemical modification. For instance, the derivatization of 1,5-diaminonaphthalene into a mono-pyroglutanilide derivative alters its electronic distribution, which in turn affects its fluorescent properties. nih.gov This principle can be applied to develop highly sensitive analytical methods for trace analysis.

Hyphenated Techniques (e.g., LC-MS) for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex samples. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful combination for the identification and quantification of compounds in intricate matrices.

In an LC-MS system, the liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio information, which aids in the identification and structural elucidation of the analytes. LC-MS/MS, which involves tandem mass spectrometry, further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target molecule. This is crucial for distinguishing the analyte from matrix interferences.

For example, a fast and highly sensitive LC-MS/MS method has been developed for the screening and quantification of 47 synthetic dyes, including various disperse and azo dyes, in textile samples. lcms.cz This method utilizes a triple quadrupole mass spectrometer and a gradient elution program for separation. lcms.cz Although this compound was not one of the 47 dyes in this specific study, the methodology is directly applicable. The use of multiple reaction monitoring (MRM) with two transitions per compound (one for quantification and one for confirmation) ensures reliable identification and quantification. lcms.cz The matrix effect, a common challenge in LC-MS analysis, can be evaluated and compensated for by using matrix-matched standards. lcms.cz

Table 2: LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Details |

| Instrumentation | LCMS-8040 triple quadrupole UFMS system with a Nexera UHPLC lcms.cz |

| Column | Kinetex C18 100A (100 x 2.1mm, 1.7µm) lcms.cz |

| Mobile Phase | A: H2O with 0.1% formic acid; B: Methanol lcms.cz |

| Flow Rate | 0.3 mL/min lcms.cz |

| Detection | Multiple Reaction Monitoring (MRM) lcms.cz |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for amino compounds |

| Application | Screening and quantification of trace levels of synthetic dyes in complex matrices lcms.cz |

Future Research Directions and Unexplored Avenues for 4,8 Diaminonaphthalene 1,5 Dione

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Current synthetic methods for producing 4,8-Diaminonaphthalene-1,5-dione and its related structures often rely on multi-step processes that may involve harsh reaction conditions and generate significant chemical waste. A critical area for future research is the development of novel, sustainable synthetic routes that prioritize atom economy and environmental compatibility.

Exploration of greener synthetic strategies is paramount. This could involve the use of electrochemical methods, which have shown promise in the synthesis of related compounds like 1,5-diamino-4,8-dihydroxyanthraquinone. google.com An electrolytic approach could offer a shorter process route, high selectivity, and reduced environmental pollution. google.com Another avenue for investigation is the use of catalytic systems, potentially employing earth-abundant metals, to facilitate the synthesis from readily available precursors. Research into one-pot syntheses, minimizing intermediate isolation steps, would also contribute to more efficient and sustainable production. mdpi.com

| Parameter | Traditional Synthesis | Potential Sustainable Routes |

| Starting Materials | Often complex and require multi-step preparation | Simpler, more abundant precursors |

| Reaction Conditions | Harsh (e.g., high temperatures, strong acids/bases) | Milder (e.g., electrochemical, catalytic) |

| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, ionic liquids) |

| Byproducts | Significant, potentially hazardous waste | Minimized byproducts, higher atom economy |

| Energy Consumption | High | Potentially lower energy requirements |

Exploration of New Derivatization Chemistries for Functional Fine Chemicals and Building Blocks

The inherent reactivity of the amino and quinone functionalities in this compound presents a rich landscape for derivatization. The exploration of new derivatization chemistries is a crucial step toward creating a diverse library of functional fine chemicals and building blocks with tailored properties. The introduction of various functional groups can significantly alter the electronic, optical, and biological properties of the parent molecule. mdpi.com

The amino groups can be readily modified through reactions such as N-alkylation and N-arylation, as has been demonstrated with related diaminodihydroxyanthraquinones. researchgate.net This could lead to the development of novel dyes and pigments with enhanced solubility and fastness properties. researchgate.net Furthermore, the quinone ring is susceptible to nucleophilic addition reactions, allowing for the introduction of a wide array of substituents. researchgate.net For instance, the reaction with thiols has been used to create derivatives of 1,4-naphthoquinone (B94277) for analytical applications. nih.gov

| Functional Group | Potential Derivatization Reaction | Resulting Compound Class | Potential Application |

| Amino Groups | N-alkylation, N-arylation, Acylation | N-substituted diamines, Amides | Dyes, Pigments, Polymer precursors |

| Quinone Ring | Nucleophilic addition (e.g., with thiols, amines) | Substituted naphthoquinones | Biologically active molecules, Functional materials |

| Aromatic Core | Halogenation, Nitration, Sulfonation | Halogenated, Nitrated, or Sulfonated derivatives | Intermediates for further synthesis |

A systematic investigation into these and other derivatization reactions will be instrumental in unlocking the potential of this compound as a versatile platform for the synthesis of high-value chemicals.

Advanced Theoretical Modeling for Predictive Material Design and Property Tuning

Advanced theoretical modeling and computational chemistry offer powerful tools for predicting the properties of novel materials and guiding experimental efforts. For this compound, computational studies can provide invaluable insights into its electronic structure, molecular geometry, and potential for various applications.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate key parameters such as HOMO/LUMO energy levels, band gaps, and charge transport characteristics. researchgate.net This information is critical for assessing the suitability of its derivatives for use in electronic devices like organic field-effect transistors (OFETs) and solar cells. researchgate.net Computational modeling has been successfully used to understand how different substituents on related naphthoquinone structures influence their electronic properties and biological activity. nih.govmdpi.com

| Computational Method | Predicted Property | Relevance to Application |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), Band gap, Molecular geometry | Organic electronics, Photovoltaics, Dye design |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra | Optoelectronics, Dyes and pigments |

| Molecular Dynamics (MD) Simulations | Crystal packing, Intermolecular interactions, Self-assembly behavior | Materials science, Polymer design |

By leveraging these computational tools, researchers can screen potential derivatives of this compound in silico before committing to extensive synthetic work. This predictive approach can significantly accelerate the discovery of new materials with desired properties and provide a deeper understanding of structure-property relationships.

Applications in Emerging Technologies (e.g., quantum dots, advanced photovoltaics)

The unique electronic and optical properties that can be engineered into derivatives of this compound make it a promising candidate for applications in a range of emerging technologies. Two particularly exciting areas are quantum dots (QDs) and advanced photovoltaics.

While inorganic quantum dots are well-established, there is growing interest in organic-based alternatives. The tunable fluorescence properties that could be imparted to derivatives of this compound through chemical modification make them intriguing candidates for the development of novel organic QDs. The surface chemistry of QDs is critical to their function and biocompatibility, and organic ligands play a key role in this. nih.gov

In the field of advanced photovoltaics, there is a constant search for new organic materials that can efficiently absorb sunlight and convert it into electricity. The broad absorption spectra and potential for high charge carrier mobility in appropriately designed derivatives of this compound suggest their potential as components in organic solar cells. Research on related naphthoquinone derivatives has indicated their potential as electron acceptors. mdpi.com

Further research is needed to synthesize and characterize derivatives specifically designed for these applications. This will involve a close interplay between synthetic chemistry, materials science, and device engineering to optimize performance.

Interdisciplinary Research Opportunities Involving this compound in Chemical Engineering and Materials Science

The full realization of the potential of this compound will require a highly interdisciplinary approach, bridging the gap between fundamental chemistry and applied science. Significant opportunities exist for collaboration between chemical engineers and materials scientists to address key challenges and accelerate progress.

Chemical engineers can play a crucial role in developing scalable and cost-effective manufacturing processes for this compound and its derivatives. This includes process optimization, reactor design, and the implementation of sustainable manufacturing practices. The development of continuous flow processes, for example, could offer significant advantages over traditional batch production methods.

Materials scientists can focus on fabricating and characterizing novel materials based on this compound. This includes the development of thin films for electronic devices, the formulation of advanced coatings and pigments, and the creation of new composite materials with unique properties. The study of self-assembly and crystallization behavior will be critical for controlling the morphology and performance of these materials.

Collaborative projects could focus on:

Process-property optimization: Linking synthetic conditions to the final properties of the material.

Device fabrication and testing: Integrating new derivatives into prototype electronic and optoelectronic devices.

Lifecycle analysis: Assessing the environmental impact of new materials from synthesis to disposal.

By fostering these interdisciplinary collaborations, the scientific community can more effectively translate the fundamental chemical potential of this compound into tangible technological innovations.

Q & A

Q. What advanced spectroscopic techniques elucidate the electronic structure of this compound?

- Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Probe nitrogen and carbon bonding states.

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during redox reactions.

- Time-Resolved Fluorescence : Study excited-state dynamics for optoelectronic applications .

Methodological Notes

- Data Triangulation : Combine quantitative (e.g., HPLC purity) and qualitative (e.g., NMR assignments) data to validate findings .

- Error Mitigation : Replicate experiments with independent batches and include negative controls (e.g., solvent-only reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.